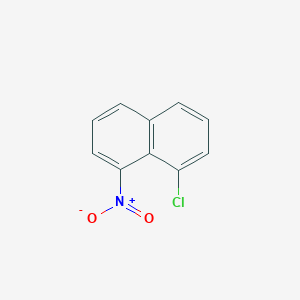

1-Chloro-8-nitronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-8-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHQXCPALCHOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208945 | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-37-9 | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-8-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-8-nitronaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB6KA66348 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry

Established Synthetic Routes to 1-Chloro-8-nitronaphthalene

The synthesis of this compound can be achieved through several established chemical pathways, each with its own set of conditions and resulting isomer distributions.

Direct Nitration of 1-Chloronaphthalene (B1664548)

The direct nitration of 1-chloronaphthalene is a potential route for the synthesis of chloro-nitronaphthalene isomers. This electrophilic aromatic substitution reaction typically involves treating 1-chloronaphthalene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the chlorine substituent on the naphthalene (B1677914) ring influence the position of the incoming nitro group. While this method can produce various isomers, the formation of this compound is one of the possible outcomes. The reaction conditions, including temperature and the concentration of the nitrating agent, are critical in controlling the regioselectivity and minimizing the formation of polysubstituted byproducts. For instance, a protocol adapted from the nitration of naphthalene suggests dissolving 1-chloronaphthalene in a solvent like dioxane and gradually adding the nitrating mixture at a controlled temperature to manage the exothermic nature of the reaction.

Chlorination of 1-Nitronaphthalene (B515781) and Isomer Distribution

An alternative approach to synthesizing this compound is the chlorination of 1-nitronaphthalene. canada.ca This method introduces a chlorine atom onto the pre-existing nitronaphthalene core. The reaction is complex, and the distribution of the resulting isomers is highly dependent on the reaction conditions and the catalyst used. canada.caresearchgate.net Research has shown that the chlorination of 1-nitronaphthalene can yield a mixture of products, including 1-chloro-5-nitronaphthalene, 3-chloro-5-nitronaphthalene, and this compound. researchgate.net The presence of the nitro group, an electron-withdrawing group, deactivates the naphthalene ring towards electrophilic attack and directs the incoming chlorine substituent. The choice of catalyst and solvent plays a crucial role in influencing the isomer ratios. researchgate.net One study reported that the chlorination of 1-nitronaphthalene can yield up to 36.5% of the 8-chloro isomer under specific conditions. canada.ca

Table 1: Isomer Distribution in the Chlorination of 1-Nitronaphthalene

| Isomer | Position of Chlorine | Position of Nitro Group |

| 1-Chloro-5-nitronaphthalene | 1 | 5 |

| 3-Chloro-5-nitronaphthalene | 3 | 5 |

| This compound | 1 | 8 |

Note: The relative percentages of these isomers can vary significantly based on the specific reaction conditions employed.

Sandmeyer Reaction Pathways from Nitronaphthylamine Precursors

The Sandmeyer reaction provides a versatile and regioselective method for the synthesis of aryl halides, including this compound. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the starting material would be 8-nitro-1-naphthylamine. canada.ca The synthesis proceeds in two main steps:

Diazotization: 8-nitro-1-naphthylamine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt. masterorganicchemistry.com

Chlorination: The resulting diazonium salt is then reacted with copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, yielding this compound. wikipedia.org

This pathway offers excellent control over the position of the chlorine atom, as it is determined by the initial position of the amino group on the nitronaphthalene precursor.

Multi-Step Synthesis from Naphthalene or Substituted Naphthalenes

The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from naphthalene or other substituted naphthalenes. canada.ca One such route involves the initial nitration of 1-naphthylamine (B1663977). Nitration of 1-naphthylamine in a strong sulfuric acid solution yields a mixture of nitro-1-naphthylamines, including the 5-nitro and 8-nitro isomers. canada.ca The 8-nitro-1-naphthylamine can then be isolated and subjected to a Sandmeyer reaction as described in the previous section to introduce the chlorine atom at the 1-position. canada.ca

Another multi-step approach could begin with the nitration of naphthalene to produce 1-nitronaphthalene. wikipedia.org Subsequent chlorination, as detailed earlier, would then yield a mixture of isomers from which this compound can be separated. canada.caresearchgate.net These multi-step syntheses, while potentially more laborious, allow for the strategic introduction of functional groups to achieve the desired substitution pattern.

One-Pot Synthetic Protocols for Halogenated Nitronaphthalenes

Recent advancements in synthetic methodology have led to the development of one-pot protocols for the preparation of halogenated nitronaphthalenes. mdpi.comresearchgate.net These procedures aim to streamline the synthesis by performing multiple reaction steps in a single reaction vessel, thereby improving efficiency and reducing waste. For example, a reliable one-pot synthesis for 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride (B1165640) has been reported, starting from commercially available 1,8-naphthalic anhydride. mdpi.comresearchgate.net This process involves nitration followed by selective bromination in sulfuric acid at room temperature. mdpi.comresearchgate.net While this specific example does not produce this compound, the principles of one-pot nitration and halogenation could be adapted for its synthesis. The development of such protocols for this compound would offer a more efficient and scalable synthetic route.

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by the presence of both the chloro and nitro substituents on the naphthalene ring system. These groups influence the molecule's susceptibility to various chemical transformations.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it can undergo reduction to form an amino group. This transformation is a key reaction, converting this compound into 8-chloro-1-naphthylamine. lookchem.com This reduction can be achieved using various reducing agents, such as hydrogen gas with a catalyst or chemical reductants like tin and hydrochloric acid.

The chlorine atom at the 1-position is susceptible to nucleophilic aromatic substitution reactions. guidechem.com Due to the activating effect of the peri-positioned nitro group, the chlorine atom can be displaced by various nucleophiles. For example, it can be substituted by amines, thiols, or alkoxides to generate a range of substituted nitronaphthalene derivatives.

Furthermore, this compound can serve as a precursor in the synthesis of more complex molecules. For instance, it has been used in Ullmann coupling reactions to form biaryl compounds. kingston.ac.uk The reactivity of both the chloro and nitro groups provides a versatile platform for the synthesis of a variety of naphthalenic structures.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents | Product |

| Reduction of Nitro Group | H2/Catalyst or Sn/HCl | 8-Chloro-1-naphthylamine |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Substituted 8-nitronaphthalenes |

| Further Nitration | HNO3/H2SO4 | 1-Chloro-4,8-dinitronaphthalene |

| Hydrolysis | Strong Base | 8-Chloro-1-naphthol |

This table provides examples of potential reactions and is not exhaustive.

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

The presence of both a chloro and a nitro group on the naphthalene ring system makes this compound a versatile substrate for nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the nitro group activates the chlorine atom towards substitution by nucleophiles. guidechem.com This reactivity is a cornerstone of its synthetic utility.

Aryl halides with electron-withdrawing substituents are known to undergo nucleophilic substitution. libretexts.org In the case of this compound, the nitro group in the peri-position to the chlorine atom significantly influences the reactivity. Nucleophilic attack is favored at the carbon bearing the chloro group, leading to the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with the nitro group playing a key role in its stabilization. libretexts.org This stabilization lowers the activation energy for the substitution reaction.

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiols. For instance, the reaction with various amines would yield the corresponding 8-nitro-N-substituted-naphthalen-1-amines. Similarly, reaction with alkoxides, such as sodium methoxide (B1231860), would result in the formation of 1-methoxy-8-nitronaphthalene. These reactions are typically carried out under basic or neutral conditions.

It is important to note that the position of the electron-withdrawing group is crucial. For nucleophilic aromatic substitution to be effective, the electron-withdrawing substituent must be ortho or para to the leaving group to allow for resonance stabilization of the intermediate. libretexts.org In this compound, the 8-nitro group is in a peri position relative to the 1-chloro group, which also allows for significant stabilization of the anionic intermediate.

Reduction Reactions of the Nitro Moiety to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 8-chloronaphthalen-1-amine (B1355594). This transformation is a fundamental process in the synthesis of various derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. wikipedia.org Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. mdma.ch This method is often clean and efficient. For example, the reduction of nitro compounds using Raney nickel and formic acid or ammonium (B1175870) formate (B1220265) is a rapid and mild method that can tolerate many other functional groups. mdma.ch

Chemical reduction methods offer a wide range of selectivities. Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for reducing nitroarenes. wikipedia.org The Béchamp reduction, which uses iron and an acid, was one of the first methods used to reduce nitronaphthalene to naphthylamine. wikipedia.org Other systems, such as zinc dust with hydrazine (B178648) hydrate, also provide an effective and low-cost alternative for this reduction. niscpr.res.in Additionally, processes utilizing sulfur dioxide in a sulfuric acid medium in the presence of a catalyst can also be employed for the production of primary amino compounds from their nitro counterparts. google.com

The resulting 8-chloronaphthalen-1-amine is a valuable intermediate for further synthetic transformations, including diazotization reactions to introduce other functional groups or for the synthesis of heterocyclic compounds.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The existing chloro and nitro substituents on the naphthalene ring of this compound direct the position of any subsequent electrophilic aromatic substitution (EAS) reactions. The principles of electrophilic aromatic substitution dictate that electron-donating groups activate the ring and are ortho-, para-directing, while electron-withdrawing groups deactivate the ring and are meta-directing. total-synthesis.com

In this compound, both the chloro and nitro groups are electron-withdrawing. The nitro group is a strong deactivating group, while the chloro group is a deactivating but ortho-, para-directing halogen. The strong deactivation of the ring by the nitro group makes further electrophilic substitution challenging, often requiring harsh reaction conditions. surendranatheveningcollege.com

Theoretical studies, such as those using DFT calculations, can help predict the most likely sites for electrophilic attack by analyzing the electron density and stability of the resulting intermediates. researchgate.net

Coupling Reactions (e.g., Ullmann Condensations) involving Halogenated Naphthalenes

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a valuable method for the formation of carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org Halogenated naphthalenes, including this compound, can participate in these reactions. The classic Ullmann condensation involves the self-coupling of an aryl halide to form a biaryl compound at high temperatures. mdpi.com More modern variations, often referred to as Ullmann-type reactions, involve the cross-coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form a new C-O, C-N, or C-S bond, respectively. organic-chemistry.org

This compound can be used in Ullmann-type reactions. For example, it was coupled with picryl chloride in an Ullmann reaction to produce 1-picryl-8-nitronaphthalene, although the yield was reported to be poor. kingston.ac.uk The reactivity of aryl chlorides in Ullmann reactions is generally lower than that of aryl iodides or bromides, often requiring more forcing conditions or the use of specialized ligands to facilitate the reaction. d-nb.info

The presence of the nitro group can influence the reactivity of the chloro group in Ullmann condensations. The electron-withdrawing nature of the nitro group can make the aryl halide more susceptible to oxidative addition to the copper catalyst, which is a key step in the catalytic cycle. organic-chemistry.org However, the conditions for Ullmann reactions are often harsh, which can lead to side reactions. Advances in this field have focused on developing milder reaction conditions and more efficient catalyst systems, including the use of ligands to accelerate the copper-catalyzed coupling. magtech.com.cn

Table 1: Examples of Ullmann Coupling Reactions with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl Iodide | Aniline | Copper | N-Aryl Aniline | magtech.com.cn |

| Aryl Bromide | Phenol (potassium salt) | Copper | Aryl Ether | magtech.com.cn |

| p-Iodochlorobenzene | - | Pd/SF | 4,4'-Diiodobiphenyl | d-nb.info |

| This compound | Picryl chloride | Copper | 1-Picryl-8-nitronaphthalene | kingston.ac.uk |

Oxidation Reactions Affecting Nitro Group Functionality

The nitro group in nitronaphthalene derivatives is generally resistant to oxidation due to its electron-withdrawing nature, which deactivates the aromatic ring towards oxidative degradation. stackexchange.com However, under strong oxidizing conditions, the naphthalene ring system itself can be oxidized.

For instance, the oxidation of 1-nitronaphthalene with strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the aromatic ring, yielding 3-nitro-phthalic acid. askfilo.com This indicates that the ring bearing the nitro group is more resistant to oxidation than the unsubstituted ring. In contrast, the oxidation of 1-aminonaphthalene results in phthalic acid, demonstrating that an electron-donating group like the amino group makes the ring more susceptible to oxidation. askfilo.com

It's also worth noting that arylamines can be oxidized to the corresponding aromatic nitro compounds using reagents like trifluoroperacetic acid or hydrogen peroxide in acetic acid. surendranatheveningcollege.comorganic-chemistry.org This represents a synthetic route to nitroaromatics that is an alternative to direct nitration.

Synthesis of Derivatives and Analogues of this compound

Polynitration and Polychlorination Studies on Naphthalene Cores

The introduction of multiple nitro or chloro groups onto a naphthalene core leads to the formation of polynitrated and polychlorinated naphthalenes (PCNs). wikipedia.orgdtic.mil These studies are important for understanding the reactivity of the naphthalene system and for the synthesis of materials with specific properties.

Polynitration: The direct nitration of naphthalene can lead to a mixture of mono-, di-, and trinitronaphthalenes, with the regioselectivity depending on the reaction conditions. researchgate.net Nitration of 1-nitronaphthalene can yield various dinitronaphthalene isomers. canada.ca In the context of this compound, further nitration would be an example of polynitration. As mentioned previously, this would likely lead to the introduction of a nitro group at the 4-position, yielding 1-chloro-4,8-dinitronaphthalene. lookchem.com The synthesis of highly nitrated naphthalenes can be challenging due to the increasing deactivation of the ring with each added nitro group.

Polychlorination: Polychlorinated naphthalenes (PCNs) are a class of compounds formed by the reaction of naphthalene with chlorine. wikipedia.org Commercial PCNs are typically mixtures of numerous congeners with varying degrees of chlorination. wikipedia.org The chlorination of 1-nitronaphthalene can lead to dichlorinated products. For example, exhaustive chlorination of 1-nitronaphthalene has been reported to give 1-nitro-5,8-dichloronaphthalene. canada.ca Starting with this compound, further chlorination would lead to polychlorinated nitronaphthalenes. The regioselectivity of such a reaction would be influenced by the directing effects of the existing chloro and nitro groups.

Studies on the synthesis of highly substituted naphthalenes, such as the nitration of heptachloronaphthalene to give heptachloro-8-nitronaphthalene, provide insight into the chemistry of these densely functionalized aromatic systems. rsc.org

Functionalization Strategies via Nitro Group and Chloro Group Transformations

The reactivity of this compound is dominated by its two functional groups. The electron-withdrawing nature of the nitro group influences the reactivity of the entire aromatic system, particularly the chloro substituent, while also being a site for chemical modification itself.

Nitro Group Transformations: The nitro group is readily transformed into other functional groups, most commonly an amino group. The reduction of aromatic nitro compounds is a well-established and fundamental reaction in organic synthesis. unimi.it This transformation of this compound would yield 1-chloro-8-aminonaphthalene, a valuable precursor for dyes and other functional materials. Various reducing systems can be employed for this purpose:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum supported on various materials. rsc.org

Chemical Reduction: Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). unimi.it More modern and selective methods utilize reagents like iron nanoparticles in water or iron complexes with silanes as the reducing agent. acs.org

Direct Functionalization: Advanced synthetic strategies allow for the direct use of the nitro group in cross-coupling reactions, avoiding the need for prior reduction to an amine. acs.org This represents a more efficient pathway to complex functionalized arenes. acs.org

Chloro Group Transformations: The chlorine atom at the C-1 position is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the peri-positioned nitro group at C-8 activates the C-Cl bond towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophilic species. For instance, in the related compound octachloronaphthalene, substitution with methoxide occurs preferentially at the α-position. rsc.orgrsc.org Similarly, heptachloro-8-nitronaphthalene can be converted to heptachloro-8-methoxynaphthalene. rsc.orgrsc.org This principle allows for the introduction of diverse functionalities by reacting this compound with nucleophiles such as:

Alkoxides (e.g., CH₃O⁻): To form ether derivatives.

Amines (e.g., R-NH₂): To generate substituted naphthalenediamines.

Thiols (e.g., R-S⁻): To produce thioethers.

| Transformation Type | Functional Group | Reagent/Condition Examples | Product Type |

| Reduction | Nitro (-NO₂) | H₂/Pd/C; Fe/HCl; Fe-complex/H₃SiPh | Amino (-NH₂) |

| Nucleophilic Substitution | Chloro (-Cl) | NaOCH₃; R-NH₂; R-SH | Ether (-OR); Amine (-NHR); Thioether (-SR) |

Preparation of Naphthalimide Derivatives from Related Anhydrides

Naphthalimides are a significant class of compounds known for their applications as fluorescent dyes and functional materials. mdpi.com The primary synthetic route to N-substituted 1,8-naphthalimides involves the condensation reaction of a 1,8-naphthalic anhydride derivative with a primary amine. rsc.orgnuph.edu.ua This method is highly versatile, allowing for the introduction of a wide array of substituents at the imide nitrogen by simply varying the amine reactant. rsc.org

The general procedure involves heating the 1,8-naphthalic anhydride with an amine in a suitable solvent, such as ethanol, N-methyl-2-pyrrolidone (NMP), or 1,4-dioxane. mdpi.comrsc.orgnih.gov In some cases, ultrasound irradiation has been employed to accelerate the reaction and improve yields, even in aqueous media. tandfonline.comresearchgate.net

While this compound itself is not an anhydride, anhydrides with similar substitution patterns are key precursors. For example:

4-Nitro-1,8-naphthalic anhydride is commonly reacted with various aliphatic and aromatic amines to produce a library of 4-nitro-N-substituted-1,8-naphthalimides. tandfonline.comresearchgate.net

4-Halo-1,8-naphthalic anhydrides (e.g., 4-chloro- or 4-fluoro-1,8-naphthalic anhydride) are condensed with amines to create N-substituted halo-naphthalimides. nih.govnuph.edu.uaresearchgate.net These products can then undergo further functionalization, such as the nucleophilic substitution of the halogen. nih.gov

The reaction can also be performed with functionalized amines, such as amino acids, to yield N-carboxyalkyl-1,8-naphthalimides. nuph.edu.uaresearchgate.net

| Anhydride Precursor | Amine | Product |

| 4-Nitro-1,8-naphthalic anhydride | Butylamine | 4-Nitro-N-butyl-1,8-naphthalimide tandfonline.com |

| 4-Nitro-1,8-naphthalic anhydride | p-Toluidine | 4-Nitro-N-p-toluidine-1,8-naphthalimide tandfonline.com |

| 4-Chloro-1,8-naphthalic anhydride | Methyl 4-aminobenzoate | Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate nih.gov |

| 4-Fluoro-1,8-naphthalic anhydride | Glycine | N-(Carboxymethyl)-4-fluoro-1,8-naphthalimide nuph.edu.uaresearchgate.net |

| 3-Nitro-1,8-naphthalic anhydride | Aqueous Ammonia | 3-Nitronaphthalimide nuph.edu.ua |

Synthesis of Highly Halogenated Nitronaphthalenes (e.g., Heptachloro-8-nitronaphthalene)

The synthesis of polyhalogenated nitronaphthalenes provides access to robust molecules with unique properties. A specific and important example is the preparation of heptachloro-8-nitronaphthalene. Research has shown that this compound can be synthesized via the nitration of 1H-heptachloronaphthalene. rsc.orgrsc.org

The synthesis is a two-step process starting from the fully chlorinated octachloronaphthalene:

Reduction of Octachloronaphthalene: Octachloronaphthalene is first selectively reduced to produce 1H-heptachloronaphthalene. This reduction can be achieved using reagents such as lithium aluminium hydride or phenylhydrazine. rsc.orgrsc.org

Nitration of 1H-Heptachloronaphthalene: The resulting 1H-heptachloronaphthalene is then subjected to nitration, which introduces a nitro group at the C-8 position to yield the final product, heptachloro-8-nitronaphthalene. rsc.orgrsc.org

This product, heptachloro-8-nitronaphthalene, is itself a useful intermediate for further synthesis. For example, it can be converted into heptachloro-1-naphthylamine or heptachloro-8-methoxynaphthalene through substitution reactions. rsc.orgrsc.org

| Starting Material | Reagent/Condition | Intermediate/Product |

| Octachloronaphthalene | Lithium aluminium hydride | 1H-Heptachloronaphthalene |

| 1H-Heptachloronaphthalene | Nitrating agent | Heptachloro-8-nitronaphthalene |

Advanced Characterization and Theoretical Investigations

Spectroscopic Analysis Methodologies in Chemical Research

Spectroscopic techniques are indispensable tools in modern chemical research, providing detailed information about molecular structure, bonding, and electronic transitions. The following sections detail the application of these methods to the study of 1-Chloro-8-nitronaphthalene.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding

For aromatic nitro compounds, the stretching vibrations of the nitro (NO₂) group are characteristic. Generally, asymmetric NO₂ stretching vibrations are observed in the 1550–1300 cm⁻¹ region, while symmetric stretching appears between 1345 ± 30 cm⁻¹. esisresearch.org In a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, the NO₂ stretching modes were assigned to bands observed at 1398 and 1347 cm⁻¹ in the IR spectrum and 1387 cm⁻¹ in the Raman spectrum. esisresearch.org

The carbon-chlorine (C-Cl) stretching vibration typically gives rise to a strong band in the 770-505 cm⁻¹ region. nipne.ro For instance, in 2-chloro-5-nitrobenzyl alcohol, this vibration is observed at 600 cm⁻¹ in the FT-IR spectrum and 612 cm⁻¹ in the FT-Raman spectrum. nipne.ro Aromatic C-H stretching vibrations are typically found in the 3100–3000 cm⁻¹ range. nipne.ro

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental spectra, aiding in the precise assignment of vibrational modes. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| Asymmetric NO₂ Stretch | 1550–1300 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | 1398 (IR), 1387 (Raman) |

| Symmetric NO₂ Stretch | 1345 ± 30 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | 1347 (IR) |

| C-Cl Stretch | 770–505 | 2-chloro-5-nitrobenzyl alcohol | 600 (IR), 612 (Raman) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solvatochromism

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The study of solvatochromism, the change in a substance's color with the polarity of the solvent, offers insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states. ijcce.ac.ir Previous studies on 1-nitronaphthalene (B515781) have shown that the excitation energy decreases as the polarity of the solvent increases, indicating a more polar excited state. researchgate.net This bathochromic (red) shift is a hallmark of π→π* transitions in many nitroaromatic compounds. researchgate.net

For instance, the UV-Vis spectra of fluorescein (B123965) and its derivatives show that the position, intensity, and shape of absorption bands are influenced by the solvent type, which can be rationalized using solvatochromic parameters. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) for Elucidating Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

¹H and ¹³C NMR are the most common types of NMR spectroscopy. In the ¹H NMR spectrum of the related compound 1-chloro-4-nitronaphthalene, distinct signals would be expected for each of the aromatic protons, with their chemical shifts and coupling patterns revealing their connectivity and spatial relationships. chemicalbook.com Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule. chemicalbook.com

For complex molecules, two-dimensional NMR techniques can be used to establish detailed connectivity between atoms. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net

Mass Spectrometry for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In the mass spectra of nitronaphthalenes, a common fragmentation pathway is the loss of the nitro group (NO₂). researchgate.net For 1-nitronaphthalene, the base peak in its mass spectrum is at m/e 127, corresponding to the [M-NO₂]⁺ ion. researchgate.net Another observed fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the parent ion, a process that is notably absent in the 2-nitro isomer. researchgate.net This suggests that the fragmentation mechanism involves the 8-position of the naphthalene (B1677914) ring. researchgate.net High-resolution mass spectrometry can be used to determine the exact elemental composition of the fragment ions. researchgate.net

This technique is also crucial for differentiating between isomers, as their fragmentation patterns are often distinct.

Table 2: Key Mass Spectral Fragments for 1-Nitronaphthalene

| Fragment | m/e (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 173 | Molecular ion |

| [M-NO₂]⁺ | 127 | Loss of nitro group |

Advanced Spectroscopic Techniques for Excited State Dynamics

To understand the fate of a molecule after it absorbs light, advanced time-resolved spectroscopic techniques are necessary. These methods can track the evolution of excited states on extremely short timescales.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for studying ultrafast photophysical and photochemical processes, such as intersystem crossing and internal conversion, which often occur on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. rsc.org

Studies on 1-nitronaphthalene have revealed that upon photoexcitation, it undergoes extremely rapid intersystem crossing from the first excited singlet state (S₁) to the triplet manifold (Tₙ) with a lifetime of 100 fs or less. researchgate.net This makes it one of the organic molecules with the fastest measured multiplicity change. researchgate.net The efficiency of this process is influenced by the solvent environment. researchgate.net

For related nitronaphthalene derivatives, fs-TAS experiments have shown that excitation leads to the population of a Franck-Condon singlet state which can decay through multiple channels, including intersystem crossing and conformational relaxation to form an intramolecular charge-transfer state. acs.org The transient absorption spectra typically show broad absorption bands that evolve over time, providing a direct window into the dynamics of the excited states. nih.govsioc-journal.cn

Fluorescence Up-Conversion for Singlet State Decay Kinetics

The study of the excited-state dynamics of nitroaromatic compounds, including this compound, often involves probing their very rapid decay processes. While direct information on this compound is limited, the photophysics of the parent compound, 1-nitronaphthalene (1NN), provides significant insights. The primary deactivation pathway for the first singlet excited state (S1) of 1NN is an exceptionally fast intersystem crossing (ISC) to the triplet manifold. researchgate.net

To measure such ultrafast events, the femtosecond frequency up-conversion technique is employed. researchgate.net This method allows for the detection of the weak spontaneous emission from the S1 state that occurs before the molecule transitions to the triplet state. researchgate.net For 1-nitronaphthalene, these measurements have shown that the S1 lifetime is remarkably short, on the order of 100 femtoseconds or even less, making it one of the fastest multiplicity changes observed for an organic molecule. researchgate.net The lifetime of the S1 state is also influenced by the solvent environment; for instance, the fluorescence lifetime of 1NN in cyclohexane (B81311) is about twice as long as in more polar solvents. researchgate.net This solvent effect suggests changes in the relative energies of the singlet and triplet states. researchgate.net

Computational Chemistry and Mechanistic Insights

Computational chemistry provides powerful tools to complement experimental findings and offer a deeper understanding of the molecular properties and reaction mechanisms of this compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for calculating ground-state properties like molecular geometry and total energy with a good balance between computational cost and accuracy. wikipedia.orgmdpi.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. epfl.chnih.gov

In practice, DFT calculations are often performed using the Kohn-Sham (KS) approach, which simplifies the problem by introducing a fictitious system of non-interacting electrons that yield the same density as the real system. nih.gov The KS equations are then solved to obtain the molecular orbitals and energy. github.io For a molecule like this compound, DFT would be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. mdpi.com Various exchange-correlation functionals, which are approximations to the exact functional, are available within DFT, such as the local density approximation (LDA) and generalized gradient approximation (GGA), as well as hybrid functionals like B3LYP and PBE0. github.ioresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mpg.dersc.org TD-DFT is an extension of DFT that allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and other properties of excited states. researchgate.netrsc.org This is achieved by studying the linear response of the electron density to a time-dependent electric field perturbation. nih.gov The poles of this response function correspond to the vertical excitation energies. nih.gov

For this compound, TD-DFT calculations can predict its electronic absorption spectrum by identifying the energies and intensities of transitions from the ground state to various excited states. rsc.org These calculations are also instrumental in understanding the nature of the excited states, for example, by characterizing them as having π-π* or n-π* character. researchgate.net In the context of the rapid intersystem crossing observed in related nitronaphthalenes, TD-DFT can identify the presence of triplet states that are close in energy to the initially populated singlet state, which is a key factor for efficient ISC. researchgate.net For instance, in 1-nitronaphthalene, TD-DFT calculations have been used to identify upper triplet states that can act as receiver states in this highly efficient photophysical pathway. researchgate.net

High-Level Ab Initio Methods (e.g., CASSCF/CASPT2) for Potential Energy Surfaces and Reaction Pathways

For a more accurate description of complex electronic situations, such as bond breaking, excited states with significant multi-reference character, and regions of the potential energy surface where different electronic states are close in energy (like conical intersections), high-level ab initio methods are necessary. arxiv.org The Complete Active Space Self-Consistent Field (CASSCF) method provides a good description of the static electron correlation by including all important electronic configurations in the wavefunction. arxiv.org However, CASSCF often lacks a proper account of dynamic electron correlation.

To address this, the CASSCF wavefunction is often used as a reference for a subsequent second-order perturbation theory calculation, known as CASPT2. arxiv.org The CASPT2 method provides a more accurate description of the energetics of the system. arxiv.org These methods are computationally more demanding than DFT but are crucial for accurately mapping potential energy surfaces and understanding reaction pathways, especially those involving excited states. rutgers.edu For a molecule like this compound, CASSCF/CASPT2 calculations could be employed to study the detailed mechanism of photochemical reactions or the topography of the potential energy surfaces of the singlet and triplet states to locate conical intersections or regions of strong coupling that facilitate intersystem crossing. watoc2017.com

Molecular Orbital Theory and Aromaticity Studies in Halogenated Nitronaphthalenes

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules by considering the delocalization of electrons over the entire molecule. libretexts.org In aromatic compounds like naphthalene, the cyclic array of p-orbitals leads to the formation of delocalized π molecular orbitals, which are responsible for their characteristic stability and reactivity. lumenlearning.com The introduction of substituents like a nitro group and a halogen atom, as in this compound, can significantly perturb the electronic structure and aromaticity of the naphthalene core.

The nitro group is a strong electron-withdrawing group, which can influence the energies and coefficients of the molecular orbitals. rushim.ru Aromaticity can be assessed using various theoretical indices, and MO theory provides the basis for many of these, such as the Hückel rule (4n+2 π electrons) for monocyclic systems. libretexts.orglumenlearning.com While naphthalene itself is clearly aromatic, the effect of the substituents on the degree of aromaticity can be analyzed by examining the molecular orbitals and related properties. MO theory can also be used to rationalize the regioselectivity of further chemical reactions, such as electrophilic substitution, by considering the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). rushim.ru

Modeling of Photophysical Processes: Intersystem Crossing (ISC) and Nonradiative Decay Mechanisms

The photophysics of nitroaromatic compounds is often dominated by efficient nonradiative decay processes, particularly intersystem crossing (ISC). rsc.org Modeling these processes requires a detailed understanding of the potential energy surfaces of the involved electronic states (singlet and triplet) and the couplings between them. The rate of ISC is governed by El-Sayed's rules, which state that ISC is more efficient between states of different orbital character (e.g., ¹(π,π) → ³(n,π) or ¹(n,π) → ³(π,π)). rsc.org

Computational modeling plays a crucial role in elucidating the mechanisms of ISC. This involves:

Calculating the energies of the relevant singlet and triplet states: As discussed, methods like TD-DFT and CASPT2 are used for this purpose. Near-degeneracy between the initial singlet state and a triplet state is a key requirement for efficient ISC. researchgate.netrsc.org

Calculating the spin-orbit coupling (SOC) between the singlet and triplet states: SOC is the interaction between the electron's spin and its orbital motion, and it is the primary mechanism that enables the "spin-forbidden" ISC process. The magnitude of the SOC is a critical parameter in determining the ISC rate. d-nb.info

Mapping the potential energy surfaces: Identifying pathways and locating crossing points (seams) between the potential energy surfaces of the singlet and triplet states is essential for understanding how the molecule can transition from one state to another. d-nb.info

For nitronaphthalenes, studies have shown that the presence of low-lying nπ* triplet states associated with the nitro group provides an efficient pathway for ISC from the initially excited ππ* singlet state. rsc.org The introduction of a chlorine atom, as in this compound, can further influence the photophysical properties through the heavy-atom effect, which can enhance spin-orbit coupling and potentially increase the rate of ISC.

Computational Simulation and Interpretation of Spectroscopic Data

Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for elucidating the molecular structure, vibrational modes, and electronic properties of complex organic molecules like this compound. scirp.orgrsc.org These theoretical calculations provide a detailed framework for the interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the well-established methodologies applied to related nitronaphthalene and chloronaphthalene derivatives allow for a robust understanding of its expected spectroscopic behavior.

Vibrational Spectra Simulation

The simulation of vibrational spectra using DFT methods, often employing hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allows for the prediction of infrared and Raman active modes. scirp.orgresearchgate.net These calculations begin with the optimization of the ground state molecular geometry, finding the lowest energy conformation. Following optimization, harmonic vibrational frequency calculations are performed.

For a molecule like this compound, the vibrational modes can be assigned to specific functional groups and bond motions. Key expected vibrations would include:

N-O Stretching: The nitro group (NO₂) typically exhibits strong, distinct symmetric and asymmetric stretching vibrations.

C-N Stretching: The vibration of the bond connecting the nitro group to the naphthalene ring.

C-Cl Stretching: A characteristic vibration for the carbon-chlorine bond.

Aromatic C-H Stretching: Vibrations occurring in the 3100-3000 cm⁻¹ region.

Naphthalene Ring Vibrations: Complex C=C stretching and ring breathing modes within the aromatic system.

A comparison between the calculated (scaled) frequencies and experimental data is crucial for the definitive assignment of vibrational bands. This comparative analysis is exemplified in studies of related molecules like 1-nitronaphthalene, where a strong correlation between theoretical and experimental data is often achieved. researchgate.net

Table 1: Representative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound (1-Naphthaldehyde)

This table illustrates the typical correlation achieved between experimental FT-IR and FT-Raman data and calculated vibrational frequencies using DFT (B3LYP) and Hartree-Fock (HF) methods for a similar naphthalene derivative. A similar approach would be applied to this compound.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Calculated (HF) (cm⁻¹) | Vibrational Assignment |

| 3309 | 3308 | 3310 | 3314 | C-H stretch |

| 1686 | 1685 | 1688 | 1690 | C=O stretch |

| 1578 | 1577 | 1580 | 1582 | C-C stretch |

| 1391 | 1390 | 1393 | 1395 | C-H in-plane bend |

| 864 | 863 | 865 | 868 | C-H out-of-plane bend |

| 781 | 780 | 782 | 785 | Ring deformation |

| Data derived from studies on 1-naphthaldehyde (B104281) for illustrative purposes. researchgate.net |

Electronic Spectra and Molecular Orbital Analysis

Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, oscillator strengths, and thus simulating UV-Vis absorption spectra. scirp.orgyoutube.com These calculations are performed on the optimized ground-state geometry to predict the vertical excitation energies corresponding to electronic transitions from occupied to unoccupied molecular orbitals.

For this compound, the key electronic transitions would be of the π → π* and n → π* type. scirp.org The π → π* transitions are characteristic of the naphthalene aromatic system, while the n → π* transitions involve the non-bonding electrons of the oxygen atoms in the nitro group. The presence of the electron-withdrawing nitro group and the chloro substituent is expected to significantly influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on related nitronaphthalenes have shown that the introduction of substituents can alter the HOMO-LUMO energy gap, leading to shifts in the absorption maxima (λ_max). nih.govresearchgate.net TD-DFT calculations can predict these shifts and help assign the observed absorption bands to specific electronic transitions. Furthermore, these simulations can be enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM), which provides a more accurate representation of the molecule's behavior in solution. researchgate.net The analysis of excited-state dynamics, such as the high probability of intersystem crossing in nitronaphthalene derivatives, is also heavily supported by computational findings. researchgate.netacs.org

Table 2: Illustrative TD-DFT Calculated Electronic Transition Data

This table shows a typical output from a TD-DFT calculation, detailing the major electronic transitions, their corresponding wavelengths (λ), and oscillator strengths (f).

| Excited State | Major Contribution | λ (nm) | Oscillator Strength (f) | Transition Type |

| S1 | HOMO -> LUMO | 350 | 0.015 | n -> π |

| S2 | HOMO-1 -> LUMO | 310 | 0.250 | π -> π |

| S3 | HOMO -> LUMO+1 | 285 | 0.450 | π -> π* |

| Data is hypothetical and for illustrative purposes, based on typical results for aromatic nitro compounds. scirp.org |

Applications and Environmental Considerations in Chemical Research

Role as a Key Intermediate and Building Block in Advanced Organic Synthesis

1-Chloro-8-nitronaphthalene serves as a valuable intermediate in the field of advanced organic synthesis due to its distinct chemical functionalities. The presence of both a chloro and a nitro group on the naphthalene (B1677914) core, in a sterically hindered 1,8-peri configuration, allows for a range of chemical transformations. This unique substitution pattern makes it a key precursor for synthesizing a variety of more complex molecules. The nitro group can be readily reduced to an amino group, which can then undergo a wide array of reactions such as diazotization, acylation, and alkylation. The chloro group, while generally less reactive in nucleophilic aromatic substitution, can be replaced under specific conditions or can influence the electronic properties of the molecule.

This compound is a significant precursor in the synthesis of various fine and specialty chemicals. Its primary utility lies in its conversion to other naphthalene derivatives which are then used to produce dyes, pigments, and compounds with potential pharmaceutical applications.

A crucial transformation of this compound is its reduction to 8-chloro-1-naphthylamine. This resulting amine is a key building block for a variety of complex organic molecules. For instance, 1-naphthylamine (B1663977) and its derivatives are used in the manufacturing of azo dyes. wikipedia.org The sulfonic acid derivatives of 1-naphthylamine, in particular, are important for creating dyes that can be applied to unmordanted cotton. wikipedia.org

Furthermore, this compound can be utilized as a starting material for the synthesis of nitrogen-containing heterocyclic compounds. Research has indicated its potential in the creation of quinoxaline (B1680401) derivatives, which have been studied for their potential antitumor activities. The unique 1,8-substitution pattern of this compound can lead to derivatives with interesting biological properties.

The chemical reactivity of this compound allows for the synthesis of a range of substituted naphthalenes. The table below summarizes some of the key reactions and the resulting classes of compounds.

| Starting Material | Reagents/Conditions | Product Class | Potential Applications |

| This compound | Reduction (e.g., Fe/HCl) | 8-Chloro-1-naphthylamine | Dye Intermediates, Organic Synthesis |

| This compound | Nucleophilic Substitution | Substituted Naphthalenes | Pharmaceutical Intermediates |

| This compound | Further Reactions | Heterocyclic Compounds (e.g., Quinoxalines) | Bioactive Molecules |

This table provides a generalized overview of the synthetic potential of this compound.

In the realm of material science, naphthalene-based compounds are of significant interest for the development of functional materials with unique optical and electronic properties. researchgate.net this compound, with its electron-withdrawing nitro group, has been explored for its potential in organic electronics. smolecule.com

The electron-withdrawing nature of the nitro group in this compound makes it a candidate for use in n-type organic materials. These materials are essential components in a variety of organic electronic devices. Research has suggested its potential application in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com The ability of this compound to form stable radical cations is another property that makes it attractive for these applications. smolecule.com

While direct polymerization of this compound is not widely reported, the broader class of naphthalene derivatives is used to create porous organic polymers. These polymers have shown promise in applications such as gas uptake and as catalytic supports. nih.govresearchgate.net The functional groups on this compound could potentially be modified to incorporate it into such polymer structures, thereby tuning the properties of the resulting material.

The development of fluorescent materials from typically non-fluorescent nitroaromatic compounds is an active area of research. acs.org While 1-nitronaphthalene (B515781) itself is non-fluorescent, the addition of other functional groups can induce fluorescence. This opens up possibilities for creating novel optical materials based on derivatives of this compound.

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is a critical area of study due to the persistence and potential toxicity of nitroaromatic compounds. Research into its degradation pathways, including microbial, photochemical, and advanced oxidative processes, is essential for developing effective remediation strategies.

The microbial degradation of nitroaromatic compounds is a key process in their environmental removal. While specific studies on this compound are limited, research on the closely related 1-nitronaphthalene provides significant insights into its likely biodegradation pathway.

Sphingobium sp. strain JS3065 has been identified as being capable of using 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. researchgate.net The catabolic pathway for 1-nitronaphthalene in this bacterium is encoded by a set of genes known as the 'nin' gene cluster, which is located on a plasmid. researchgate.net This gene cluster is believed to have evolved from the 'nag' genes responsible for naphthalene degradation. researchgate.net

The initial and critical step in the degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase enzyme, NinAaAbAcAd. researchgate.net This enzyme attacks the aromatic ring, leading to the formation of 1,2-dihydroxynaphthalene. researchgate.net This intermediate is then further metabolized through a gentisate pathway. researchgate.net The introduction of the NinAaAbAcAd genes into a naphthalene-degrading bacterium has been shown to enable it to grow on 1-nitronaphthalene. researchgate.net

Based on this, it can be hypothesized that the microbial degradation of this compound would also be initiated by a dioxygenase attack on the aromatic ring. The presence of the chlorine atom may influence the rate and regioselectivity of this initial attack. The subsequent steps would likely involve the removal of the nitro group and the cleavage of the aromatic ring.

The following table outlines the key components of the microbial degradation pathway of 1-nitronaphthalene, which serves as a model for this compound.

| Component | Description |

| Bacterial Strain | Sphingobium sp. strain JS3065 |

| Gene Cluster | nin (nitronaphthalene catabolism) |

| Key Enzyme | NinAaAbAcAd (a three-component dioxygenase) |

| Initial Intermediate | 1,2-Dihydroxynaphthalene |

| Metabolic Pathway | Gentisate pathway |

This table is based on the degradation of 1-nitronaphthalene and provides a predictive model for this compound.

Photodegradation is a significant environmental transformation pathway for nitroaromatic compounds present in the atmosphere and sunlit surface waters. The photochemistry of 1-nitronaphthalene has been studied in detail and reveals a complex mechanism involving intramolecular rearrangement.

Upon absorption of UVA or UVB radiation, 1-nitronaphthalene is promoted to an excited singlet state. nih.govnih.gov This excited state rapidly undergoes intersystem crossing to a more stable triplet state. nih.govnih.gov From this triplet state, the molecule can either relax back to the ground state or undergo a photodegradation process. nih.govnih.gov

The photodegradation mechanism involves an intramolecular rearrangement where the nitro group interacts with the naphthalene ring. nih.gov This leads to the formation of a transient oxaziridine (B8769555) ring. nih.govnih.gov This intermediate is unstable and can further react to form a nitrite (B80452) compound, which can then split into nitrogen(II) oxide and an aryloxy radical. nih.gov This intramolecular rearrangement mechanism, occurring on the triplet manifold, is a key pathway for the photolytic breakdown of nitrated polycyclic aromatic hydrocarbons. nih.govnih.govnih.gov

In aqueous environments, the photochemistry of 1-nitronaphthalene can also lead to the formation of reactive oxygen species (ROS). The triplet state of 1-nitronaphthalene can react with molecular oxygen to produce singlet oxygen and other radical species like the hydroperoxyl radical (HO₂•) and potentially the hydroxyl radical (•OH). nih.gov These highly reactive species can then contribute to the degradation of other organic pollutants in the environment.

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies designed to degrade persistent organic pollutants like this compound. researchgate.net AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are strong, non-selective oxidizing agents. researchgate.netnih.gov These radicals can effectively break down complex organic molecules into smaller, less harmful compounds, and ultimately to carbon dioxide and water. stenutz.eu

Several types of AOPs have shown effectiveness in treating wastewater containing nitroaromatic compounds and could be applied to the remediation of this compound. nih.gov These include:

Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV light, generates hydroxyl radicals. researchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst to produce hydroxyl radicals. researchgate.net The efficiency of this process can be enhanced by UV light in the photo-Fenton process.

Ozonation: Ozone (O₃) is a strong oxidant itself, but its effectiveness can be increased when combined with UV light or hydrogen peroxide, which promotes the formation of hydroxyl radicals. researchgate.net

AOPs are particularly well-suited for treating water contaminated with biologically toxic or non-degradable materials. researchgate.net The choice of a specific AOP would depend on factors such as the concentration of the pollutant, the water matrix, and economic considerations.

| AOP Technique | Principle | Key Reactants/Components |

| Photocatalysis | Generation of •OH radicals on a semiconductor surface upon UV irradiation. | TiO₂, UV light |

| Fenton Process | Catalytic decomposition of H₂O₂ by iron salts to form •OH radicals. | Fe²⁺/Fe³⁺, H₂O₂ |

| Photo-Fenton | Fenton process enhanced by UV light. | Fe²⁺/Fe³⁺, H₂O₂, UV light |

| Ozonation/UV | O₃ photolysis by UV light to generate •OH radicals. | O₃, UV light |

This table summarizes common AOPs applicable to the degradation of nitroaromatic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-8-nitronaphthalene, and how can reaction efficiency be optimized?

- Methodology : Reduction of nitro groups using iron powder in acidic media, followed by diazotization and halogenation, is a classical approach . Optimization involves adjusting stoichiometric ratios (e.g., iron powder to substrate), reaction time, and temperature. For example, reports a 17.1% yield for 1,8-dichloronaphthalene synthesis via this method, suggesting room for improvement through catalytic systems (e.g., CuCl₂ in HCl) or solvent optimization. Purity validation via gas chromatography (GC) with flame ionization detection is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodology : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is recommended for purity analysis, as demonstrated in , which achieved 98% purity verification . Nuclear magnetic resonance (NMR), particularly ¹H and ¹³C, can confirm regioselectivity (chlorine and nitro group positions at C1 and C8). Melting point discrepancies (e.g., 85–86.5°C observed vs. 83–84°C literature values) should be cross-validated using differential scanning calorimetry (DSC) .

Q. What are the known toxicological profiles of this compound, and how do they inform safe handling protocols?

- Methodology : While direct data on this compound is limited, extrapolation from structurally related naphthalene derivatives (e.g., methylnaphthalenes) is necessary. and recommend using in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models to assess acute toxicity. Environmental persistence can be evaluated via OECD 301 biodegradation tests .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in electrophilic substitution reactions?

- Methodology : Computational studies (DFT calculations) can map electron density distribution to predict reactivity. The nitro group at C8 is a strong meta-directing deactivator, while chlorine at C1 exerts weaker ortho/para effects. Experimental validation via nitration or sulfonation reactions, followed by LC-MS analysis, can confirm regioselectivity .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodology : Discrepancies (e.g., mp 85–86.5°C vs. literature 83–84°C) may arise from polymorphic forms or impurities. Use recrystallization in varying solvents (e.g., ethanol vs. hexane) and characterize crystals via X-ray diffraction (XRD). Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for NMR and IR data consistency .

Q. How can computational models predict the environmental fate and degradation pathways of this compound?

- Methodology : Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and photolytic cleavage rates. Molecular dynamics simulations can assess interactions with soil organic matter, while high-resolution mass spectrometry (HRMS) identifies degradation byproducts in simulated sunlight/water systems .

Q. What experimental designs are optimal for studying the compound’s potential genotoxicity given conflicting data in nitroaromatic systems?

- Methodology : Address contradictions by combining the Comet assay (for DNA strand breaks) with micronucleus testing in human cell lines (e.g., HepG2). Compare results to structurally similar compounds like 1-nitronaphthalene, which shows pulmonary toxicity in rodents .

Data Contradiction Analysis

Q. How should researchers reconcile low synthetic yields (e.g., 17.1%) with industrial-scale feasibility without commercial bias?

- Approach : Low yields in may stem from side reactions during diazotization. Mitigate this via flow chemistry to control exothermic intermediates or use phase-transfer catalysts. Kinetic studies (e.g., UV-Vis monitoring) can identify rate-limiting steps .

Q. Why do toxicity studies on naphthalene derivatives lack consensus, and how can study designs be improved?

- Approach : Variability in exposure routes (oral vs. inhalation) and species-specific metabolism complicates comparisons. Standardize protocols per OECD guidelines and integrate metabolomics to track metabolite profiles (e.g., 1,2-dihydroxynaphthalene) across models .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 82-44-0 | |

| Molecular Formula | C₁₀H₆ClNO₂ | |

| Melting Point | 85–86.5°C (observed) | |

| Purity (GC) | 98% | |

| Synthetic Yield (1,8-dichloro) | 17.1% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.